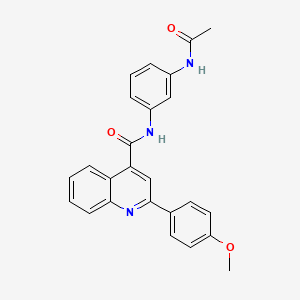

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AMQ-1 , belongs to the class of quinoline derivatives. Its chemical formula is C24H19N3O3. The compound features a quinoline core with an acetamido group at the 3-position and a methoxyphenyl group at the 2-position. Quinoline derivatives exhibit a wide range of biological activities, making AMQ-1 an interesting molecule for further exploration.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of AMQ-1. One common method involves the condensation of 3-acetamidobenzoic acid with 4-methoxyaniline, followed by cyclization to form the quinoline ring. The carboxamide group is introduced during the final step of the synthesis. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production: While AMQ-1 is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare AMQ-1 in the laboratory for further investigations.

Chemical Reactions Analysis

AMQ-1 undergoes various chemical reactions, including:

Oxidation: Oxidation of the quinoline ring can lead to the formation of quinoline-N-oxides.

Reduction: Reduction of the carbonyl group in the carboxamide can yield the corresponding amine.

Substitution: Substitution reactions at the quinoline ring can modify its substituents. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include AMQ-1 derivatives with altered functional groups or side chains.

Scientific Research Applications

AMQ-1 has diverse applications:

Medicinal Chemistry: Researchers explore AMQ-1 derivatives as potential drug candidates due to their quinoline scaffold, which is associated with antitumor, anti-inflammatory, and antimicrobial activities.

Biology: AMQ-1 may serve as a fluorescent probe for cellular imaging studies, given its unique structure.

Industry: Although not directly used in industry, AMQ-1’s synthetic versatility contributes to the development of other valuable compounds.

Mechanism of Action

The exact mechanism by which AMQ-1 exerts its effects depends on its specific derivatives. its quinoline core suggests interactions with cellular targets, potentially affecting signaling pathways, enzyme activity, or protein–protein interactions. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

AMQ-1 stands out due to its specific substitution pattern and the presence of both an acetamido group and a methoxyphenyl moiety. Similar compounds include other quinoline derivatives like quinine, chloroquine, and mefloquine, but AMQ-1’s unique combination of functional groups sets it apart.

Biological Activity

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline family, characterized by its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O3, with a molecular weight of approximately 366.42 g/mol. The compound comprises a quinoline core substituted with an acetamidophenyl group and a methoxyphenyl group, which significantly influences its biological interactions and solubility characteristics.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The disk diffusion method was employed to assess its efficacy, revealing promising results in terms of susceptibility zones .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific enzymes critical for cancer cell proliferation. For instance, it has been noted to inhibit translation elongation factor 2 (PfEF2), which is essential for protein synthesis in cancer cells .

Case Study: Apoptotic Induction in Cancer Cells

A study assessed the compound's ability to induce apoptosis in human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Quinoline Core : The initial step may involve the Pfitzinger reaction, which efficiently constructs the quinoline framework.

- Substitution Reactions : Subsequent reactions introduce the acetamidophenyl and methoxyphenyl groups through electrophilic aromatic substitution.

- Purification : The final product is purified using recrystallization techniques to ensure high yield and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-methoxyphenyl)quinoline-4-carboxamide | Lacks acetamido group | May exhibit different biological activity |

| N-(2-methyl-4-nitrophenyl)quinoline-4-carboxamide | Lacks methoxy group | Potentially altered solubility and reactivity |

| N-(3-acetylaminophenyl)-6-chloroquinoline-4-carboxamide | Chlorine substitution at 6-position | May exhibit different biological activities due to halogen presence |

This compound stands out due to its combination of electron-donating (methoxy) and electron-withdrawing (acetamido) groups, enhancing its reactivity and interactions with biological targets compared to similar compounds .

Properties

Molecular Formula |

C25H21N3O3 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C25H21N3O3/c1-16(29)26-18-6-5-7-19(14-18)27-25(30)22-15-24(17-10-12-20(31-2)13-11-17)28-23-9-4-3-8-21(22)23/h3-15H,1-2H3,(H,26,29)(H,27,30) |

InChI Key |

WEANFLPFDBWNNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.